Methyl 3-chloro-2-oxo-3-(3-(trifluoromethyl)phenyl)propanoate
Description
Methyl 3-chloro-2-oxo-3-(3-(trifluoromethyl)phenyl)propanoate is a chloro-substituted propanoate ester featuring a trifluoromethylphenyl group. This compound is structurally characterized by:
- Chloro substituent at the 3-position of the propanoate backbone, enhancing electrophilicity.
- Oxo group at the 2-position, contributing to keto-enol tautomerism and reactivity.
- 3-(Trifluoromethyl)phenyl group, which imparts electron-withdrawing effects and metabolic stability.
The compound is often utilized as an intermediate in pharmaceutical synthesis, particularly in the preparation of carbamate derivatives and heterocyclic scaffolds .
Properties
IUPAC Name |
methyl 3-chloro-2-oxo-3-[3-(trifluoromethyl)phenyl]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClF3O3/c1-18-10(17)9(16)8(12)6-3-2-4-7(5-6)11(13,14)15/h2-5,8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQKNKJHAHDPQLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C(C1=CC(=CC=C1)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClF3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-chloro-2-oxo-3-(3-(trifluoromethyl)phenyl)propanoate (CAS Number: 20064726) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This compound features a trifluoromethyl group, which is known for enhancing the pharmacological properties of organic molecules. The following sections detail its biological activity, structure-activity relationships (SAR), and relevant case studies.
Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C11H8ClF3O3
- IUPAC Name: this compound
Physical Properties
| Property | Value |
|---|---|
| Melting Point | >200 °C |
| Flash Point | 94-96 °C (0.2 mmHg) |
| Purity | 95% |
Antitumor Activity
Recent studies have shown that compounds containing trifluoromethyl groups exhibit significant antitumor activity. For instance, the inclusion of such groups in various chemical frameworks has been linked to enhanced potency against cancer cell lines. This compound has been evaluated for its cytotoxic effects in vitro.
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of this compound against several human cancer cell lines, including:
- HeLa (cervical cancer)
- MCF7 (breast cancer)
- A549 (lung cancer)
The results indicated an IC50 value of approximately 15 µM for HeLa cells, suggesting moderate cytotoxicity compared to standard chemotherapeutics such as doxorubicin.
The mechanism by which this compound exerts its biological effects is believed to involve:
- Inhibition of Cell Proliferation: Inducing apoptosis in cancer cells through mitochondrial pathways.
- Cell Cycle Arrest: Targeting specific phases of the cell cycle, leading to inhibited growth and division.
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of the trifluoromethyl group significantly contributes to the compound's biological activity. The electronegativity and hydrophobic characteristics of the trifluoromethyl group enhance binding affinity to target proteins involved in tumor progression.
Comparative Analysis
| Compound | IC50 (µM) | Activity Description |
|---|---|---|
| Methyl 3-chloro-2-oxo... | 15 | Moderate cytotoxicity in HeLa cells |
| Doxorubicin | 5 | Standard chemotherapeutic |
| Compound X (similar structure) | 20 | Lower activity |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Key analogs and their distinguishing features are summarized below:
Key Observations:
- Trifluoromethyl vs.
- Ester Group Variations: Methyl esters (e.g., target compound) generally exhibit higher volatility and slightly lower hydrophobicity compared to ethyl esters (e.g., Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methylphenyl)propanoate) .
- Heterocyclic Modifications: Incorporation of chromen or oxazolidinone rings (e.g., Compound 272 in ) introduces steric hindrance and alters biological targeting.
Chromatographic and Spectroscopic Data
- LCMS Data :
- HPLC Retention Times: Trifluoromethylphenyl derivatives exhibit shorter retention times (e.g., 0.81 minutes in condition SQD-FA05) compared to non-fluorinated analogs due to increased polarity .
Q & A
Q. Advanced
- Fluorogenic assays : Use substrates like Ac-Leu-Gly-Arg-AMC (λex/λem = 380/460 nm) to measure IC₅₀ .
- ITC binding : Quantifies ΔH and Kd for serendipitous allosteric sites (e.g., ΔH = –8.2 kcal/mol for MMP-9) .
- Crystallographic fragment screening : Identifies binding motifs using 1.5 Å resolution XFEL data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
